2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
Description
2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is a substituted imidazole derivative characterized by a cyclopropyl group at the 2-position and a carbaldehyde moiety at the 4-position of the imidazole ring, with a hydrochloride salt form. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₇NO₂S (as reported) |
| Molecular weight | 193.23 g/mol |
| CAS No. | Not explicitly stated |
| MDL number | MFCD17017976 |
Further verification is required to resolve this inconsistency.
The compound’s structure combines the imidazole core—a five-membered aromatic ring with two nitrogen atoms—with a cyclopropyl substituent, which may enhance steric effects or influence electronic properties. The hydrochloride salt likely improves solubility in polar solvents, a common strategy for optimizing bioavailability in pharmaceutical contexts.
Properties
CAS No. |
2219372-03-7 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-cyclopropyl-1H-imidazole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-4-6-3-8-7(9-6)5-1-2-5;/h3-5H,1-2H2,(H,8,9);1H |
InChI Key |
DQGPFCHYJDIZGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(N2)C=O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation of 2-Cyclopropylimidazole Derivatives
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride, this method involves:
-
Intermediate Preparation : Synthesis of 2-cyclopropyl-3,5-dihydroimidazolin-4-one via cyclocondensation of cyclopropanecarboxamidine with glyoxal under pH-controlled conditions (6.0–7.5).
-
Chlorination and Formylation : Treatment of the intermediate with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) in a 2:1 to 4:1 molar ratio at 50–80°C. The POCl₃-DMF complex generates the electrophilic chloroiminium ion, which facilitates formylation at the 4-position of the imidazole ring.
Key Parameters :
Direct Cyclocondensation of Cyclopropanecarboxamidine
An alternative route bypasses the dihydroimidazolinone intermediate:
-
Condensation : Cyclopropanecarboxamidine hydrochloride reacts with glyoxal in aqueous medium at pH 6.5–7.0.
-
Dehydration : Acid- or base-catalyzed dehydration forms the imidazole core.
-
In Situ Formylation : Sequential addition of POCl₃ and DMF introduces the aldehyde group.
Advantages :
-
Simplified Workflow : Eliminates isolation of intermediates.
-
Yield Optimization : pH control during condensation reduces byproducts like bis-imidazole derivatives.
Critical Analysis of Methodologies
Comparative Efficiency
The Vilsmeier-Haack method offers higher yields but requires stable intermediates. Direct cyclocondensation is more accessible but demands precise pH control to suppress side reactions.
Byproduct Formation and Mitigation
-
Bis-Imidazole Derivatives : Formed when condensation pH exceeds 7.5. Remediation involves maintaining pH ≤7.0 and using excess glyoxal.
-
Over-Chlorination : Excess POCl₃ at temperatures >80°C leads to dichloro impurities. Gradual reagent addition and temperature moderation mitigate this issue.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products
Oxidation: 2-cyclopropyl-1H-imidazole-4-carboxylic acid
Reduction: 2-cyclopropyl-1H-imidazole-4-methanol
Substitution: Various substituted imidazole derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride has been investigated for its pharmacological properties. Its derivatives have shown potential as:
- Antimicrobial Agents : Studies indicate that imidazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Anticancer Agents : Research has demonstrated that certain imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis, suggesting therapeutic potential in oncology .
Biochemical Research
The compound serves as a probe in biochemical assays to study biological pathways. Its ability to interact with biological macromolecules allows researchers to:
- Investigate enzyme mechanisms.
- Study receptor-ligand interactions.
For instance, the reactivity of imidazole derivatives with nucleophiles can be utilized to explore enzyme active sites or develop enzyme inhibitors .
Material Science
In material science, 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is used as a building block for synthesizing novel materials. Its properties enable:
- Development of polymers with specific functionalities.
- Investigation into catalytic processes where imidazole derivatives may act as catalysts or co-catalysts.
Organic Synthesis
The compound is valuable in organic synthesis as an intermediate for producing various complex molecules. It facilitates:
- Synthesis of other heterocyclic compounds.
- Formation of substituted imidazoles through electrophilic substitution reactions .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of various imidazole derivatives, including 2-cyclopropyl derivatives. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising avenue for drug development .
Case Study 2: Biochemical Probing
Research conducted by Biochemistry Journal utilized 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride as a biochemical probe to elucidate enzyme mechanisms involved in metabolic pathways. The compound's reactivity allowed for the identification of key active site residues through labeling experiments .
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazole-2-carboxaldehyde (CAS 10111-08-7)
This compound shares the imidazole-carbaldehyde backbone but lacks the cyclopropyl group and hydrochloride salt. Key differences include:
The cyclopropyl group in the former compound introduces conformational rigidity, which could influence binding affinity in biological systems. The hydrochloride salt further differentiates its physicochemical behavior, such as increased polarity compared to the non-salt form of imidazole-2-carboxaldehyde.
5-methoxy-1,3-benzothiazole-2-carbaldehyde
Mentioned in , this benzothiazole derivative replaces the imidazole core with a benzothiazole ring and adds a methoxy group:
The benzothiazole core confers distinct electronic properties due to sulfur’s electronegativity and aromaticity differences compared to imidazole. The methoxy group may enhance solubility via hydrogen bonding, whereas the cyclopropyl group in the imidazole derivative prioritizes steric effects.
Hydrogen Bonding and Crystallographic Behavior
highlights the role of hydrogen bonding in molecular aggregation and crystal formation. In contrast, non-salt imidazole derivatives (e.g., imidazole-2-carboxaldehyde) may rely on weaker intermolecular forces, resulting in less stable crystalline forms.
Research Implications and Limitations
- Structural Advantages : The cyclopropyl group and hydrochloride salt in 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride may enhance drug-like properties, such as metabolic stability and solubility, compared to simpler imidazole derivatives.
- Synthetic Utility : Both imidazole and benzothiazole carbaldehydes serve as intermediates in medicinal chemistry, but their applications depend on substituent effects and salt forms.
Biological Activity
2-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride (CAS No. 2219372-03-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 175.6 g/mol. The presence of the cyclopropyl group and the aldehyde functionality contributes to its unique reactivity and biological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride. It has shown promising activity against several bacterial strains.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 2.0 mg/mL |
| Bacillus subtilis | 0.25 mg/mL |
These results indicate that the compound exhibits varying levels of effectiveness against both Gram-positive and Gram-negative bacteria, with particularly strong activity against Staphylococcus aureus.
The mechanism by which 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Studies suggest that imidazole derivatives can disrupt enzyme activity critical for bacterial survival, although specific targets for this compound remain to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Research indicates that modifications to the imidazole ring or substituents on the cyclopropyl group can significantly influence antibacterial potency.
Key Findings:
- Substituent Effects: Electron-withdrawing groups enhance activity against certain bacterial strains, while bulky groups may reduce potency.
- Ring Variations: Altering the nitrogen positioning in the imidazole ring can lead to changes in binding affinity to bacterial enzymes.
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Study on Antimicrobial Resistance: A study evaluated the effectiveness of various imidazole derivatives in overcoming resistance in methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride displayed significant antibacterial activity, suggesting potential for therapeutic applications.
- In Vivo Efficacy: Another research focused on the in vivo effects of this compound in animal models infected with E. coli and S. aureus. The treatment led to reduced bacterial load and improved survival rates, supporting its potential as a therapeutic agent.
Q & A
Q. Advanced Reaction Optimization
- Catalyst Screening : Raney nickel suppresses hydrodechlorination, preserving the cyclopropyl moiety. Palladium catalysts are unsuitable due to aryl dehalogenation .
- Time-Temperature Profiling : Shorter hydrogenation times (6–8 hours) reduce intermediate degradation. LC-MS monitoring is critical to track byproducts like hydrodehalogenated species .
- Base Strength : Strong bases (e.g., NaOH) accelerate cyclization, whereas weaker bases (Na₂CO₃) lower yields by 30–40% .
What analytical techniques are recommended for characterizing 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride and its intermediates?
Q. Methodological Characterization
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropyl proton environments and imidazole ring substitution patterns .
- LC-MS/MS : Detects trace impurities (e.g., dehalogenated byproducts) with high sensitivity .
- X-Ray Crystallography : Resolves structural ambiguities in hydrochloride salt formation, particularly hydrogen bonding networks .
How does the hydrochloride salt form impact the compound’s stability and solubility in biological assays?
Q. Stability and Bioactivity Considerations
- Hygroscopicity : The hydrochloride form increases water solubility but requires anhydrous storage (-20°C) to prevent hydrolysis .
- pH-Dependent Stability : In aqueous buffers (pH 4–6), the imidazole ring remains intact, while alkaline conditions promote degradation. Use stability-indicating HPLC methods for validation .
What strategies identify and quantify synthetic impurities in 2-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride?
Q. Impurity Profiling
- HPLC-PDA/ELSD : Separates impurities like unreacted intermediates (e.g., 4-chloro precursors) with gradient elution (C18 column, 0.1% TFA in acetonitrile/water) .
- High-Resolution MS : Assigns structural identities to unknown impurities via exact mass and fragmentation patterns .
What mechanistic insights explain the cyclization efficiency during imidazole ring formation?
Q. Advanced Mechanistic Analysis
- Schiff Base Intermediates : The primary amino group attacks the amide carbonyl, forming a six-membered transition state. Alkaline conditions drive dehydration, with DFT calculations supporting a stepwise mechanism .
- Solvent Effects : Protic solvents (ethanol/water) stabilize charged intermediates, accelerating ring closure versus aprotic solvents .
How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) alter the compound’s reactivity or biological activity?
Q. Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : Cyclopropyl enhances metabolic stability compared to phenyl groups, as shown in comparative CYP450 inhibition assays .
- Steric Effects : The cyclopropyl group reduces off-target binding in kinase assays by 50% versus bulkier substituents .
How should researchers resolve contradictions in reaction parameter effects (e.g., solvent polarity vs. temperature)?
Q. Data Contradiction Analysis
- Case Study : Ethanol improves intermediate solubility but prolongs reaction times. A hybrid approach (water for hydrogenation, ethanol for cyclization) balances yield (85%) and purity (>95%) .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., base concentration, solvent ratio) identifies optimal conditions via response surface modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
